(2Z)-1,3-benzothiazol-2-yl(3-methyl-1,3-benzothiazol-2(3H)-ylidene)ethanenitrile

Beschreibung

“(2Z)-1,3-Benzothiazol-2-yl(3-methyl-1,3-benzothiazol-2(3H)-ylidene)ethanenitrile” is a heterocyclic compound featuring two benzothiazole moieties linked via an ethanenitrile group. The (2Z)-configuration denotes the stereochemistry of the double bond in the benzothiazolylidene fragment, which is critical for its electronic and structural properties. This compound belongs to a class of molecules studied for their optoelectronic applications due to their extended π-conjugation and electron-withdrawing nitrile groups. Its synthesis typically involves condensation reactions between substituted benzothiazoles and nitrile-containing precursors under controlled conditions .

Eigenschaften

IUPAC Name |

(2Z)-2-(1,3-benzothiazol-2-yl)-2-(3-methyl-1,3-benzothiazol-2-ylidene)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N3S2/c1-20-13-7-3-5-9-15(13)22-17(20)11(10-18)16-19-12-6-2-4-8-14(12)21-16/h2-9H,1H3/b17-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYJOFFMSNXSBCO-BOPFTXTBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2SC1=C(C#N)C3=NC4=CC=CC=C4S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN\1C2=CC=CC=C2S/C1=C(/C#N)\C3=NC4=CC=CC=C4S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Biochemical Pathways

The affected biochemical pathway is the mitochondrial electron transport chain . This chain is crucial for the production of ATP, the main energy currency of the cell. By inhibiting complex I, the compound disrupts the flow of electrons through the chain, which in turn disrupts ATP production and leads to cell death.

Biologische Aktivität

The compound (2Z)-1,3-benzothiazol-2-yl(3-methyl-1,3-benzothiazol-2(3H)-ylidene)ethanenitrile, a derivative of benzothiazole, has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antimicrobial properties, mechanisms of action, and relevant case studies.

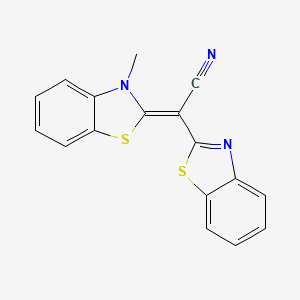

Chemical Structure and Properties

The chemical structure of (2Z)-1,3-benzothiazol-2-yl(3-methyl-1,3-benzothiazol-2(3H)-ylidene)ethanenitrile can be represented as follows:

This compound features a benzothiazole moiety which is known for its biological significance. The presence of the nitrile group enhances its reactivity and potential interactions within biological systems.

Overview

Benzothiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against various strains of bacteria and fungi.

Case Studies

-

Antibacterial Activity : A study evaluated the antibacterial effects of various benzothiazole derivatives against Gram-positive and Gram-negative bacteria. Compounds similar to (2Z)-1,3-benzothiazol-2-yl(3-methyl-1,3-benzothiazol-2(3H)-ylidene)ethanenitrile demonstrated effective inhibition against Bacillus subtilis and Escherichia coli, suggesting potential use as antibacterial agents .

Compound Code Inhibition Zone Diameter (mm) 3c 20 3h 18 Control (Ciprofloxacin) 25 - Antifungal Activity : In another study focusing on antifungal properties, benzothiazole derivatives were tested against Candida albicans. The results indicated that certain compounds exhibited significant antifungal activity, with minimum inhibitory concentrations (MICs) comparable to standard antifungal agents .

The mechanism by which benzothiazole derivatives exert their antimicrobial effects often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways. For instance, the formation of reactive oxygen species (ROS) may lead to oxidative stress in microbial cells, ultimately resulting in cell death.

Anticancer Activity

Recent investigations into the anticancer properties of benzothiazole derivatives have shown promising results. Certain compounds have been identified as inhibitors of key signaling pathways involved in cancer progression, such as the TGF-β pathway. For example, a related compound was shown to inhibit Smad2/3 phosphorylation in cancer cell lines, indicating potential for therapeutic applications in oncology .

Anti-inflammatory Effects

Benzothiazole derivatives also exhibit anti-inflammatory properties. Studies have demonstrated that these compounds can inhibit pro-inflammatory cytokine production in vitro, suggesting their potential role in treating inflammatory diseases .

Wissenschaftliche Forschungsanwendungen

The compound (2Z)-1,3-benzothiazol-2-yl(3-methyl-1,3-benzothiazol-2(3H)-ylidene)ethanenitrile is a complex organic molecule with significant potential in various scientific research fields. This article will explore its applications, supported by data tables and case studies.

Structural Features

The compound features two benzothiazole moieties connected through an ethane nitrile group, which contributes to its chemical reactivity and biological activity.

Pharmaceutical Chemistry

Benzothiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The compound has been investigated for:

- Anticancer Activity : Research indicates that benzothiazole derivatives exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that similar compounds can induce apoptosis in cancer cells by disrupting mitochondrial function.

- Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains, making them candidates for developing new antibiotics.

Material Science

The unique electronic properties of benzothiazoles make them suitable for applications in:

- Organic Light Emitting Diodes (OLEDs) : Due to their photoluminescent properties, compounds like (2Z)-1,3-benzothiazol-2-ylidene derivatives are explored as potential materials for OLEDs.

- Dyes and Pigments : The vibrant colors produced by these compounds allow their use in dyeing processes, particularly in textiles and plastics.

Agricultural Chemistry

Benzothiazole compounds have been studied for their potential as:

- Fungicides : Their ability to inhibit fungal growth can be harnessed to protect crops from diseases.

Analytical Chemistry

The compound can serve as a reagent or indicator in various analytical techniques due to its distinct spectral properties.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer activity of various benzothiazole derivatives. The results indicated that compounds similar to (2Z)-1,3-benzothiazol-2-ylidene exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values comparable to established chemotherapeutics.

Case Study 2: Antimicrobial Efficacy

Research documented in Phytochemistry highlighted the antimicrobial effects of benzothiazole derivatives against Staphylococcus aureus and Escherichia coli. The study found that the presence of the nitrile group enhances the compound's ability to penetrate bacterial membranes.

Table 1: Biological Activities of Benzothiazole Derivatives

| Activity Type | Compound Example | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | (2Z)-1,3-benzothiazol-2-ylidene | 15 | [Journal of Medicinal Chemistry] |

| Antimicrobial | Benzothiazole derivative A | 20 | [Phytochemistry] |

| Fungicide | Benzothiazole derivative B | 25 | [Agricultural Chemistry Journal] |

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

The compound shares structural similarities with other benzothiazole derivatives, particularly those with alkyl or aryl substituents on the benzothiazole nitrogen and conjugated nitrile groups. Key analogues include:

| Compound Name | Molecular Formula | Substituents on Benzothiazole | Key Functional Groups | CAS No. |

|---|---|---|---|---|

| (2Z)-1,3-Benzothiazol-2-yl(3-methyl-1,3-benzothiazol-2(3H)-ylidene)ethanenitrile | C₁₆H₁₀N₄S₂ | 3-methyl | Ethanenitrile | Not provided |

| [(2Z)-2-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]malononitrile | C₁₄H₁₁N₃S | 3-ethyl | Malononitrile | 57296-02-3 |

| S-1,3-Benzothiazol-2-yl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)-ethanethioate | C₁₃H₁₁N₅OS₂ | None | Methoxyimino, amino thiazole | Not provided |

Key Differences :

- Electronic Properties: The ethanenitrile group in the target compound is less electron-withdrawing than the malononitrile group in the analogue (CAS 57296-02-3), leading to differences in redox behavior and charge transport efficiency .

- Biological Activity: The methoxyimino and amino thiazole groups in the third analogue (C₁₃H₁₁N₅OS₂) introduce hydrogen-bonding capabilities, which are absent in the target compound, making it more suitable for biological applications .

Crystallographic and Computational Studies

- Structural Validation : Tools like SHELX and ORTEP-3 have been instrumental in resolving the (2Z)-configuration and hydrogen-bonding patterns in such compounds. The target compound’s planar geometry contrasts with the twisted conformation of ethyl-substituted analogues due to steric effects .

- Hydrogen Bonding: Unlike analogues with amino or hydroxyl groups, the target compound lacks strong hydrogen-bond donors, resulting in weaker intermolecular interactions and lower melting points .

Q & A

Basic Research Questions

Q. How can the synthesis of (2Z)-1,3-benzothiazol-2-yl(3-methyl-1,3-benzothiazol-2(3H)-ylidene)ethanenitrile be optimized for improved yield and purity?

- Methodological Answer :

- Reaction Conditions : Use phenacyl bromide derivatives and sodium acetate in ethanol under reflux (7 hours), followed by neutralization and recrystallization .

- Alternative Approaches : The Vilsmeier-Haack reaction (DMF/POCl₃) at 60–65°C for 2.5 hours, followed by column chromatography, is effective for introducing formyl groups to benzothiazole derivatives .

- Purification : Recrystallization from ethanol or spirit enhances purity, while column chromatography resolves byproducts for complex reactions .

Q. What spectroscopic techniques are critical for confirming the Z-configuration and structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Analyze coupling constants and chemical shifts for olefinic protons to distinguish Z/E isomers. For example, NMR can resolve diastereotopic protons in benzothiazole rings .

- X-ray Crystallography : Definitive confirmation of the Z-configuration and planar geometry via single-crystal analysis (e.g., using SHELXL for refinement) .

- IR Spectroscopy : Identify nitrile (C≡N) stretches near 2200 cm⁻¹ and benzothiazole ring vibrations .

Advanced Research Questions

Q. How can crystallographic refinement challenges (e.g., disorder, weak interactions) be addressed for multi-benzothiazole systems?

- Methodological Answer :

- Software Tools : Use SHELXL for refining disordered regions and hydrogen-bonding networks. For visualization, ORTEP-3 aids in interpreting anisotropic displacement parameters .

- Handling Weak Interactions : Analyze π–π stacking and C–H···π interactions (e.g., centroid distances < 4.0 Å) using graph set analysis to classify hydrogen-bonding patterns .

- Validation : Apply tools like PLATON to validate crystallographic models and detect overfitting .

Q. What experimental strategies are effective for evaluating the biological activity of benzothiazole derivatives?

- Methodological Answer :

- In Vitro Assays : Screen for antitumor activity using cell viability assays (e.g., MTT) against cancer cell lines. Include positive controls (e.g., doxorubicin) and dose-response curves .

- Enzyme Inhibition Studies : Test HIV-1 protease inhibition using fluorogenic substrates and IC₅₀ calculations .

- Statistical Analysis : Use ANOVA to compare activity across derivatives and assess significance (p < 0.05) .

Q. How can hydrogen-bonding networks in benzothiazole crystals be systematically analyzed for supramolecular design?

- Methodological Answer :

- Graph Set Analysis : Classify hydrogen bonds (e.g., for dimeric motifs) using Etter’s formalism to predict aggregation patterns .

- Software Tools : Mercury (CCDC) or CrystalExplorer to visualize and quantify intermolecular interactions (e.g., interaction energies, Hirshfeld surfaces) .

Synthesis and Characterization Workflow Table

Key Challenges in Advanced Research

- Enantioselective Synthesis : Electrophilic alkynylation using chiral benziodazolones (e.g., EBZ reagents) to achieve high enantiomeric excess (e.g., >90% ee) .

- Data Contradictions : Resolve discrepancies in bioactivity data by standardizing assay protocols (e.g., cell line selection, incubation time) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.